molecular formula C9H4BrF3O2 B6162601 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one CAS No. 1344901-08-1

6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6162601
CAS RN: 1344901-08-1
M. Wt: 281
InChI Key:
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Description

6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one, also known as 6-bromo-4-(trifluoromethyl)-2,3-dihydrobenzofuran-3-one, is a heterocyclic compound with a wide range of applications in the fields of medicine, chemistry, and materials science. It has been used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction is believed to be the basis for its various applications in medicinal chemistry, materials science, and organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one are not well understood. However, it has been suggested that the compound may have some anti-inflammatory and anti-fungal properties. In addition, it has been suggested that the compound may have some antioxidant properties, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one in laboratory experiments is its relatively low cost. In addition, the compound is relatively stable and can be stored at room temperature for extended periods of time. However, the compound is highly reactive and should be handled with caution. In addition, the compound is not water soluble and must be dissolved in a suitable solvent prior to use.

Future Directions

The potential future directions of 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one are numerous. One potential direction is the development of new synthetic methods for the production of the compound. In addition, further research could be conducted to explore the compound’s potential applications in medicinal chemistry, materials science, and organic synthesis. Finally, further research could be conducted to explore the compound’s potential biochemical and physiological effects.

Synthesis Methods

6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one can be synthesized through a variety of methods. The most common method is the reaction of 3-bromo-4-(trifluoromethyl)-2-hydroxy-1-benzofuran with a base such as sodium hydroxide. This reaction produces 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one and sodium bromide as the by-product. Other methods of synthesis include the reaction of 4-(trifluoromethyl)-2-hydroxy-1-benzofuran with bromine, the reaction of 4-(trifluoromethyl)-2-hydroxy-1-benzofuran with bromine in the presence of a catalytic amount of a base, and the reaction of 4-(trifluoromethyl)-2-hydroxy-1-benzofuran with bromine in the presence of a catalytic amount of a strong acid.

Scientific Research Applications

6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds for use in medicinal chemistry, materials science, and organic synthesis. It has also been used in the synthesis of novel fluorescent probes for use in biochemical assays. In addition, 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one has been used to prepare a variety of organometallic complexes for use in catalytic reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one involves the bromination of 4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one.", "Starting Materials": [ "4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Dissolve 4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one in acetic acid.", "Add sodium acetate to the solution and stir.", "Slowly add bromine to the solution while stirring.", "Heat the solution to 60-70°C and stir for 2 hours.", "Cool the solution and filter the precipitate.", "Wash the precipitate with water and dry.", "Dissolve the precipitate in acetic acid.", "Add hydrogen peroxide to the solution and stir.", "Heat the solution to 60-70°C and stir for 2 hours.", "Cool the solution and filter the precipitate.", "Wash the precipitate with water and dry.", "The final product is 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one." ] }

CAS RN

1344901-08-1

Product Name

6-bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one

Molecular Formula

C9H4BrF3O2

Molecular Weight

281

Purity

0

Origin of Product

United States

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